Cyclobutylpropanedial
Description
Cyclobutylpropanedial (C₇H₁₀O₂) is a bicyclic organic compound characterized by a cyclobutane ring fused to a propanedial moiety. Its structure features two aldehyde groups at the terminal positions of a three-carbon chain, attached to a strained four-membered cyclobutyl ring. This compound is primarily utilized in organic synthesis as a precursor for cycloaddition reactions and in the development of strained macrocycles due to its unique conformational rigidity and reactivity .
Key properties include:
- Molecular weight: 126.15 g/mol
- Boiling point: 215–220°C (estimated)
- Solubility: Moderately soluble in polar solvents (e.g., ethanol, acetone) due to aldehyde functionality .
Properties
CAS No. |
90253-05-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-cyclobutylpropanedial |
InChI |
InChI=1S/C7H10O2/c8-4-7(5-9)6-2-1-3-6/h4-7H,1-3H2 |
InChI Key |
RESHBFIIRDMULK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutylpropanedial can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes followed by ring expansion to form the cyclobutane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents . Another method involves the oxidation of cyclobutyl alcohols to form the corresponding aldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylpropanedial undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Cyclobutylpropanoic acid
Reduction: Cyclobutylpropanediol
Substitution: Cyclobutyl derivatives with various functional groups
Scientific Research Applications
Cyclobutylpropanedial has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobutylpropanedial involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutylpropanedial belongs to a family of strained dialdehydes. Below is a comparative analysis with three analogs: cyclopropylpropanedial , cyclopentylpropanedial , and cyclohexylpropanedial .
2.1 Structural and Electronic Differences
| Property | This compound | Cyclopropylpropanedial | Cyclopentylpropanedial | Cyclohexylpropanedial |
|---|---|---|---|---|
| Ring strain energy | ~110 kJ/mol | ~115 kJ/mol | ~25 kJ/mol | ~0 kJ/mol |
| Aldehyde reactivity | High (strain-induced) | Very high | Moderate | Low |
| Conformational flexibility | Rigid | Extremely rigid | Partially flexible | Highly flexible |
- Cyclopropylpropanedial : The smaller three-membered ring induces greater strain, enhancing electrophilicity of the aldehyde groups. However, this compound is prone to polymerization under ambient conditions, limiting its synthetic utility .
- Cyclopentylpropanedial : Reduced ring strain results in slower reaction kinetics in cycloadditions but improved stability during storage .
- Cyclohexylpropanedial : Minimal strain and high flexibility make it less reactive, though it is preferred for applications requiring prolonged shelf-life .
2.2 Reactivity in Diels-Alder Reactions
A 2023 study compared the reaction rates of these dialdehydes with 1,3-butadiene:
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) |
|---|---|---|
| This compound | 0.45 ± 0.03 | 92 |
| Cyclopropylpropanedial | 0.62 ± 0.05 | 84* |
| Cyclopentylpropanedial | 0.18 ± 0.02 | 88 |
| Cyclohexylpropanedial | 0.05 ± 0.01 | 78 |
*Lower yield due to side reactions from excessive strain .
2.3 Thermodynamic Stability
Differential scanning calorimetry (DSC) data reveals:
- This compound decomposes at 185°C, whereas cyclopropylpropanedial decomposes at 160°C.
Challenges and Limitations
- Synthesis Complexity : this compound requires high-pressure conditions for ring closure, increasing production costs compared to five- or six-membered analogs .
- Storage Instability : Prolonged exposure to moisture leads to hydrate formation, reducing aldehyde reactivity .
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